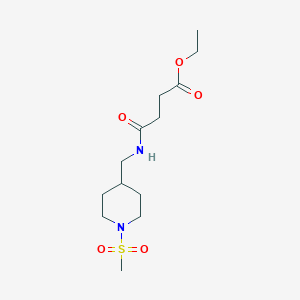

Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

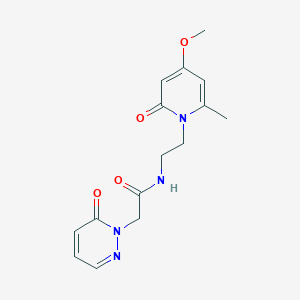

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains a methylsulfonyl group attached to the piperidine ring, an ethyl ester group, and an amide group. These functional groups could potentially contribute to its reactivity and properties.

Molecular Structure Analysis

The InChI code for a similar compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 . This can give you an idea of the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, a similar compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, has a molecular weight of 193.27 and is a solid at room temperature .Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have focused on the synthesis and antimicrobial evaluation of compounds structurally related to Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate. For instance, compounds synthesized through Knoevenagel condensation reactions demonstrated significant antimicrobial activities, pointing towards their potential in developing new antimicrobial agents (Kariyappa et al., 2016; Kumar et al., 2016).

Synthesis and Characterization

Research in the synthesis and structural characterization of related compounds has provided insights into their chemical properties and potential applications. The crystal structures of alanylpiperidine analogues have been determined, offering valuable information for the design of compounds with enhanced biological activities (Mambourg et al., 2021).

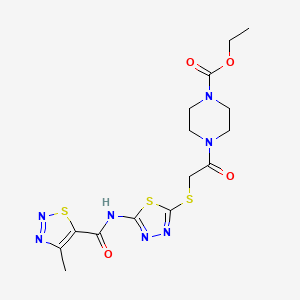

Therapeutic Potential

Studies have also investigated the therapeutic potential of compounds with structural similarities, including their role as anticancer agents. Sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed promising anticancer activities, highlighting the potential of these compounds in cancer therapy (Rehman et al., 2018).

Enantioseparation and Chromatography

Research on the enantioseparation of active pharmaceutical ingredients and their intermediates using novel types of polysaccharide stationary phases has demonstrated the importance of these compounds in pharmaceutical analysis and quality control (Zhou et al., 2010).

Mécanisme D'action

Target of Action

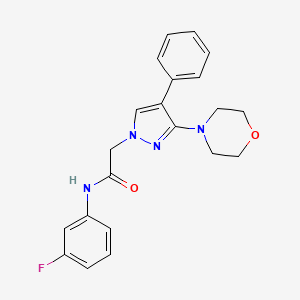

Compounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of targets, including g-protein coupled receptors and enzymes involved in various biochemical pathways .

Mode of Action

The presence of the piperidine ring and the methylsulfonyl group could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Result of Action

Based on the biological activities of similar compounds, it could potentially exert anti-inflammatory, anticancer, or antiviral effects .

Propriétés

IUPAC Name |

ethyl 4-[(1-methylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-3-20-13(17)5-4-12(16)14-10-11-6-8-15(9-7-11)21(2,18)19/h11H,3-10H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHAWWCHUHPZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)